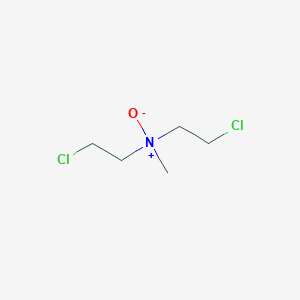
2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide, also known as CPPU, is a plant growth regulator that has been widely used in the agricultural industry. CPPU has been shown to promote cell division and elongation, increase fruit size, and improve the quality of fruits and vegetables.
Mécanisme D'action
2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide acts as a cytokinin, which is a plant hormone that promotes cell division and elongation. It has been shown to stimulate the activity of enzymes involved in cell division, such as cyclin-dependent kinases. 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide also increases the production of auxins, which are hormones that regulate plant growth and development.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide has been shown to have a number of biochemical and physiological effects on plants. It increases the activity of enzymes involved in photosynthesis and respiration, which leads to an increase in plant growth and yield. 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide also increases the accumulation of carbohydrates and amino acids in plants, which improves the quality of fruits and vegetables.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide in lab experiments is that it is a relatively stable compound that can be easily synthesized. 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide also has a long half-life, which allows for a sustained effect on plant growth and development. However, one limitation of using 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide is that it can be toxic to some plant species at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide. One area of interest is the development of new 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide analogs that have improved efficacy and specificity. Another area of research is the use of 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide in combination with other plant growth regulators to optimize plant growth and development. Finally, there is a need for more research on the environmental impact of 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide, particularly on soil microorganisms and other non-target organisms.
Méthodes De Synthèse
2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide can be synthesized by reacting 4-chloro-2-methylphenol with isobutyraldehyde to form 2-(4-chloro-2-methylphenoxy)propanal. This intermediate is then reacted with hydrazine hydrate to form 2-(4-chloro-2-methylphenoxy)propanohydrazide. Finally, the isobutyraldehyde is added to the reaction mixture to form 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide.
Applications De Recherche Scientifique
2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide has been extensively studied for its effects on plant growth and development. It has been shown to increase fruit size and yield in a variety of crops, including grapes, kiwifruit, and tomatoes. 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide has also been used to improve the quality of fruits and vegetables, such as increasing the sugar content in grapes and improving the color of strawberries.
Propriétés
Formule moléculaire |
C13H17ClN2O2 |
|---|---|
Poids moléculaire |
268.74 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-N-(propan-2-ylideneamino)propanamide |
InChI |
InChI=1S/C13H17ClN2O2/c1-8(2)15-16-13(17)10(4)18-12-6-5-11(14)7-9(12)3/h5-7,10H,1-4H3,(H,16,17) |
Clé InChI |
TVDPYMGJNUKNFP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=C(C)C |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)

![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230163.png)
![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230164.png)
![[1]Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide](/img/structure/B230165.png)
